8-Hydroxy-6-methoxy-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is a heterocyclic compound belonging to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one typically involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and allows for the production of substituted isoquinolinones under mild conditions.
Industrial Production Methods: Industrial production of isoquinolinones, including this compound, often employs metal-free conditions using hypervalent iodine reagents like PIDA (phenyliodine diacetate). This approach is advantageous due to its broad substrate scope, atom economy, and operational simplicity .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinolinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinolinones.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
8-Hydroxy-6-methoxy-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition is crucial in controlling the growth of cancer cells.
Comparison with Similar Compounds
- 2-Aryl-8-hydroxy-isoquinolin-1-one
- 2-Aryl-8-methoxy-isoquinolin-1-one
Comparison: 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher selectivity and potency as an EGFR inhibitor . This makes it a valuable compound in medicinal chemistry for developing targeted cancer therapies.
Properties
IUPAC Name |
8-hydroxy-6-methoxy-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-10(13)9(6)8(12)5-7/h2-5,12H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMROBSLLNQNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.